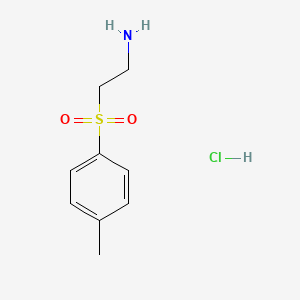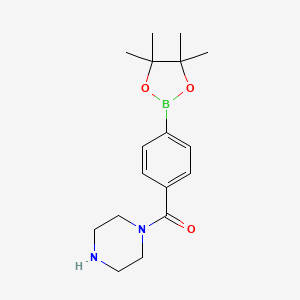
2-Methyl-3-nitrophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-nitrophenylboronic acid is a type of boronic acid. Boronic acids are organic compounds that are characterized by a boron atom bonded to a hydroxyl group . They are known for their versatility and are used in a wide range of chemical reactions .
Molecular Structure Analysis
The molecular formula of 2-Methyl-3-nitrophenylboronic acid is C7H8BNO4 . It has a molecular weight of 180.96 .Chemical Reactions Analysis
Boronic acids, including 2-Methyl-3-nitrophenylboronic acid, are known to participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
2-Methyl-3-nitrophenylboronic acid is a solid at room temperature . It has a density of 1.3±0.1 g/cm^3 . The boiling point is 365.0±52.0 °C at 760 mmHg .Scientific Research Applications
Synthesis Methods
2-Methyl-3-nitrophenylboronic acid is involved in various synthesis methods. For instance, it's used in the preparation of a range of ortho-nitrophenylboronic acids with different functional groups via I–Mg exchange followed by quenching with trimethyl borate (Collibee & Yu, 2005). Similarly, it's employed in the synthesis of aryltellurium compounds from arylboronic acids, yielding various substituted aryltellurium trichlorides and ditellurides (Clark, Nair, Fronczek, & Junk, 2002).
Analytical and Detection Applications
This compound has shown utility in analytical applications. For example, in the detection of saccharides using reactive desorption electrospray ionization, 2-methyl-3-nitrophenylboronic acid offers enhanced sensitivity due to the stabilization of the resulting boronate ester anion by the electron-withdrawing nitro group (Zhang & Chen, 2010).
Chemical Properties and Reactions
The compound's chemical properties and reactions are also a subject of research. One study discusses the mechanistic investigations and protocols for the synthesis of 2-nitrobiphenyls and 2,2'-dinitrobiphenyls, revealing challenges during transmetalation when the phenylboronic acid is substituted with a nitro group in the 2-position (González, Liguori, Carrillo, & Bjørsvik, 2005).
Industrial Applications
It's also explored in industrial applications, such as in the synthesis of novel phenylboronic acid derivatives containing phosphorous and nitrogen for use as lubricant additives, demonstrating improved anti-friction and anti-wear properties (Wang, Han, Ge, Zhang, Bai, & Zhang, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
2-Methyl-3-nitrophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, 2-Methyl-3-nitrophenylboronic acid, which is a formally nucleophilic organoboron reagent, transfers the organic groups from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by 2-Methyl-3-nitrophenylboronic acid is the SM coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of a variety of organic compounds .
Result of Action
The result of the action of 2-Methyl-3-nitrophenylboronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Methyl-3-nitrophenylboronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of 2-Methyl-3-nitrophenylboronic acid can be affected by factors such as temperature, pH, and the presence of other chemical species .
properties
IUPAC Name |
(2-methyl-3-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4,10-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOLRGZAVBQRBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)[N+](=O)[O-])C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590562 |
Source


|
| Record name | (2-Methyl-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072945-60-8 |
Source


|
| Record name | (2-Methyl-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-3-nitrophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B1318637.png)
![2-[(3-Methylbenzyl)sulfanyl]ethanamine](/img/structure/B1318638.png)







